3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-11-7-17-20-9-14(10-25(17)22-11)21-18(26)16-8-15(23-24(16)2)12-3-5-13(19)6-4-12/h3-10H,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVJNZMLAWHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing it from phosphorylating its target proteins. This inhibits the progression of the cell cycle from the G1 to the S phase. The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . CDK2, when complexed with cyclin A2, regulates the cell cycle’s progression. By inhibiting CDK2, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biochemical Analysis
Biochemical Properties
It is known that similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer potential and enzymatic inhibitory activity. These compounds interact with various enzymes and proteins, influencing biochemical reactions.
Cellular Effects
In cellular environments, 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide and its derivatives have demonstrated good to moderate anticancer activity against various cancer cell lines. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate precursors, including 4-fluorobenzaldehyde and various pyrazole derivatives. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance, the introduction of fluorine substituents has been associated with enhanced potency against cancer cell lines .
Key Structural Features
| Structural Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances binding affinity and selectivity for biological targets. |
| Pyrazole Core | Central to the compound's mechanism of action, involved in enzyme inhibition. |
| Carboxamide Functionality | Contributes to solubility and interaction with biomolecules. |
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, studies have highlighted its effectiveness against prostate cancer cells (LNCaP and PC-3). For example, one study reported an IC50 value of 18 μmol/L for LNCaP cells, indicating potent growth inhibition . The compound also showed a 46% downregulation of prostate-specific antigen (PSA) in LNCaP cells, suggesting its potential as a therapeutic agent targeting androgen receptor signaling pathways.
Antimicrobial Properties
In addition to its anticancer effects, derivatives of this compound have been explored for their antimicrobial activity. Certain pyrazole derivatives have shown promise against Mycobacterium tuberculosis, with mechanisms distinct from traditional antibiotics . The exploration of these compounds in high-throughput screening assays has identified several candidates with low cytotoxicity and effective activity against bacterial strains.
Anti-inflammatory Effects
The pyrazole derivatives are also noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
- Prostate Cancer Study : A series of derivatives were synthesized and evaluated for their antiproliferative activity. Among them, compound 10e showed promising results with an IC50 value of 18 μmol/L against LNCaP cells .
- Tuberculosis Screening : A focused library of pyrazolo[1,5-a]pyrimidine analogues was screened for activity against Mycobacterium tuberculosis, leading to the identification of compounds with significant antitubercular effects and low cytotoxicity .
- Inflammatory Response Modulation : Research into the anti-inflammatory effects of pyrazole derivatives demonstrated their ability to modulate cytokine release in vitro, indicating potential therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
Key Compounds :
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ():
- Structural Differences :
- Pyrazole substituents : Phenyl group at position 1 vs. 4-fluorophenyl in the target compound.
- Pyrimidine substituents : Lacks the 2-methyl group present in the target.
- Functional Impact :
- The 4-fluorophenyl group in the target compound may improve lipophilicity and target binding compared to the phenyl group in ’s compound .
- The 2-methyl group on the pyrazolo[1,5-a]pyrimidine ring may reduce steric hindrance, enhancing solubility or bioavailability.
5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ():
- Structural Differences :
- Substituents : Bromophenyl and trifluoromethyl groups vs. fluorophenyl and methyl in the target.
- Linker : Imidazole-propyl chain vs. direct carboxamide linkage.
- Functional Impact :
- The bromine and trifluoromethyl groups increase molecular weight (493.28 g/mol vs.
- The imidazole-propyl chain in ’s compound may confer hydrogen-bonding capabilities absent in the target.
Comparative Table :
*Estimated based on formula (C₁₉H₁₇FN₆O).
Comparison with Pesticide Pyrazole Derivatives ()
Compounds like fipronil and ethiprole share a pyrazole core but differ critically:
- Fipronil : Contains sulfinyl and trifluoromethyl groups, contributing to insecticidal activity via GABA receptor antagonism.
- Ethiprole : Similar to fipronil but with an ethylsulfinyl group, altering target specificity.
- Target Compound : The carboxamide and fluorophenyl groups suggest a therapeutic (e.g., kinase inhibition) rather than pesticidal application.
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s fluorophenyl and methyl groups likely enhance membrane permeability compared to bulkier bromophenyl/trifluoromethyl derivatives .
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A general procedure includes:
Cyclocondensation : Reacting precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
Coupling : Using K₂CO₃ in DMF as a base for nucleophilic substitution or amidation reactions to attach the pyrazolo[1,5-a]pyrimidine moiety .
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry (1.1–1.2 eq. of alkyl halides) to improve yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrazole methyl at δ 2.5 ppm) .
- HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
- X-ray Crystallography : For absolute structural confirmation, particularly stereochemistry and intermolecular interactions .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- Mass Spectrometry : Detect impurities (e.g., de-fluorinated byproducts) using high-resolution MS .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the pyrazolo[1,5-a]pyrimidine moiety in this compound?
Methodological Answer:
- Computational Studies : Density Functional Theory (DFT) to map electrophilic/nucleophilic sites. For example, the pyrimidine N-atoms show high electron density, favoring SNAr reactions .
- Isotopic Labeling : Use ¹⁸O or ²H to trace reaction pathways in hydrolysis or hydrogenation steps .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent, catalyst loading). For example, a 2³ factorial design revealed DMF > THF for amidation yields .
- Meta-Analysis : Compare datasets from similar compounds (e.g., fluorobenzamide derivatives) to identify trends in substituent effects .
Q. What computational tools are recommended for predicting biological targets or metabolic pathways?
Methodological Answer:
Q. What strategies are effective for evaluating in vitro biological activity while minimizing off-target effects?
Methodological Answer:
- Selectivity Profiling : Use panels of 100+ kinases/enzymes (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking the suspected receptor (e.g., TNF-α or PDE inhibitors) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Replace the 4-fluorophenyl group with chloro/trifluoromethyl variants and test activity .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., pyrazole methyl vs. pyrimidine methyl) to bioactivity .
Q. Example SAR Table :
| Substituent Modification | IC₅₀ (Target A) | IC₅₀ (Target B) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12 nM | 450 nM | |
| 4-Chlorophenyl | 8 nM | 320 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
